molecular formula C12H9N5O3S B11562573 6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11562573
M. Wt: 303.30 g/mol
InChI Key: DWDNJJSWGXITJW-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound belongs to the pyrano[2,3-c]pyrazole family, which is known for its diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, a straightforward protocol, and is environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at different positions on the molecule.

Scientific Research Applications

6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, indicating its potential as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the nitrothiophenyl group, which can impart distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H9N5O3S

Molecular Weight

303.30 g/mol

IUPAC Name

6-amino-3-methyl-4-(4-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C12H9N5O3S/c1-5-9-10(8-2-6(4-21-8)17(18)19)7(3-13)11(14)20-12(9)16-15-5/h2,4,10H,14H2,1H3,(H,15,16)

InChI Key

DWDNJJSWGXITJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)[N+](=O)[O-]

Origin of Product

United States

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